1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809974
InChI: InChI=1S/C11H11BrO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)
SMILES:
Molecular Formula: C11H11BrO2S
Molecular Weight: 287.17 g/mol

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17809974

Molecular Formula: C11H11BrO2S

Molecular Weight: 287.17 g/mol

* For research use only. Not for human or veterinary use.

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C11H11BrO2S
Molecular Weight 287.17 g/mol
IUPAC Name 1-(3-bromophenyl)sulfanylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H11BrO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)
Standard InChI Key JQSCNCDHCVNGNE-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C(=O)O)SC2=CC(=CC=C2)Br

Introduction

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid is a synthetic organic compound with a molecular formula of C11H11BrO2S. It is characterized by a cyclobutane ring linked to a carboxylic acid group and a 3-bromophenyl group via a sulfur atom. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane-1-carboxylic acid with 3-bromophenylthiol in the presence of a suitable catalyst. This process may involve multiple steps, including the formation of the thiolate anion and its subsequent reaction with the cyclobutane derivative.

Applications and Research Findings

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid can serve as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and materials science. Its unique structure allows it to participate in various chemical reactions, such as substitution and coupling reactions, which are valuable in organic synthesis.

Chemical Reactions and Stability

This compound can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

  • Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

  • Acid-Base Reactions: The carboxylic acid group can react with bases to form salts.

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